Miliacin
Overview
Description
Synthesis Analysis
While direct synthesis methods for miliacin are not detailed in the provided literature, studies on its biosynthesis and distribution in plants offer insight. For instance, miliacin is predominantly found in the seeds of broomcorn millet, with its concentration varying among plant parts and among different Panicum species. The distribution and concentration of miliacin in these plants support its use as a biomarker in sedimentary records, aiding in the reconstruction of past agricultural practices (Bossard et al., 2013).
Molecular Structure Analysis
Miliacin's molecular structure, olean-18-en-3β-ol methyl ether, indicates it belongs to the class of pentacyclic triterpenoids. This structure contributes to its chemical stability and allows for its preservation in geological records, providing valuable insights into past climates and agricultural practices.
Chemical Reactions and Properties
Research on miliacin's chemical properties primarily focuses on its role as a biomarker. Its stable carbon isotopic composition allows for the differentiation between C3 and C4 plants in sedimentary records, aiding in the identification of broomcorn millet cultivation areas (Jacob et al., 2008).
Physical Properties Analysis
Specific studies detailing the physical properties of miliacin, such as its melting point, solubility, or other physical constants, were not identified in the search. However, its detection in various environmental samples highlights its resistance to degradation and its utility in tracing the presence of certain plant species over time.
Chemical Properties Analysis
Miliacin's chemical properties, including its stability and reactivity, are inferred from its application as a molecular biomarker. Its presence in different parts of the broomcorn millet and other plants, as well as its variable δD values, suggests that while miliacin is chemically stable, its isotopic composition can reflect environmental conditions at the time of its formation (Bossard et al., 2011).
Scientific Research Applications
Immunological Effects : Miliacin showed a protective effect against dexamethasone-induced apoptosis in lymphocytes, suggesting its potential in modulating immune responses (Panfilova et al., 2003).
Anti-Inflammatory and Antimicrobial Properties : It exhibited a protective effect in experimental Salmonella infection by reducing endotoxinemia and influencing cytokine production (Frolov et al., 2014). Furthermore, its inhibitory effect on the antilysocyme activity of microorganisms highlights its antimicrobial potential (Филиппова et al., 2020).
Radioprotective and Antimutagenic Effects : Miliacin limited mutagenesis in myelokaryocytes following acute external irradiation, suggesting a radioprotective role (Sarycheva et al., 2022).
Role in Oxidative Stress Regulation : It normalized gene expression related to oxidative stress and demonstrated protective properties against methotrexate-induced oxidative stress in the liver (Kalinina et al., 2013).
Agricultural and Historical Importance : Miliacin has been used as a molecular tracer for broomcorn millet cultivation in archaeological studies, providing insights into ancient agricultural practices (Jacob et al., 2008).
Potential in Veterinary Medicine : Studies have suggested its use as a growth stimulator in meat cattle breeding, highlighting its non-toxic properties (Olifson et al., 1991).
Dermatological Applications : Research on miliacin's influence on keratinocytes indicated its potential in skin care and hair growth products (Obrigkeit et al., 2006).
Wound Healing Properties : Miliacin oil showed significant anti-inflammatory effects and activated reparative processes in the healing of trophic ulcers (Nuzov & Stadnikov, 1994).
Safety And Hazards
Future Directions
Miliacin has been studied for its effects on hair health. It has been found to suppress oxidative stress and inflammation and may elongate the anagen phase by enhancing the growth factors involved in the wnt10b/β-catenin signaling pathway . This suggests that Miliacin might have significant potential as a functional food for maintaining hair health .
properties
IUPAC Name |
(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h20-21,23-25H,10-19H2,1-9H3/t21-,23+,24-,25+,28-,29+,30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBNXQLCEJJXSC-LZBBLKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Miliacin | |
CAS RN |
5945-45-9 | |
Record name | Miliacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5945-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miliacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILIACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V0WZN086V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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